5-(3-Methoxypropyl)-1,3-diphenyl-1,3,5-triazinane-2-thione
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Overview
Description
5-(3-Methoxypropyl)-1,3-diphenyl-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of triazinanes This compound is characterized by the presence of a triazinane ring substituted with a methoxypropyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxypropyl)-1,3-diphenyl-1,3,5-triazinane-2-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-diphenylurea with 3-methoxypropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxypropyl)-1,3-diphenyl-1,3,5-triazinane-2-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives .
Scientific Research Applications
5-(3-Methoxypropyl)-1,3-diphenyl-1,3,5-triazinane-2-thione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(3-Methoxypropyl)-1,3-diphenyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1,3,5-tris(3-methoxypropyl)-1,3,5-triazine: Similar triazinane structure but with different substituents.
2,2’,2’'-(1,3,5-triazinane-1,3,5-triyl)triethanol: Another triazinane derivative with triethanol substituents.
Uniqueness
5-(3-Methoxypropyl)-1,3-diphenyl-1,3,5-triazinane-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C19H23N3OS |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
5-(3-methoxypropyl)-1,3-diphenyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C19H23N3OS/c1-23-14-8-13-20-15-21(17-9-4-2-5-10-17)19(24)22(16-20)18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3 |
InChI Key |
VSQTVJGGBWFPJM-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CN(C(=S)N(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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